N-[1-(cyclopropanesulfonyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(cyclopropanesulfonyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine is a compound that features a piperidine ring, a pyrimidine ring, and cyclopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(cyclopropanesulfonyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of the Cyclopropanesulfonyl Group: This step involves the reaction of the piperidine derivative with cyclopropanesulfonyl chloride under basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling of the Piperidine and Pyrimidine Rings: The final step involves coupling the piperidine and pyrimidine rings through appropriate linkers and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-[1-(cyclopropanesulfonyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the piperidine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-[1-(cyclopropanesulfonyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Biological Research: It is used in research to study its effects on various biological pathways and targets.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[1-(cyclopropanesulfonyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide .
- N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine .
Uniqueness
N-[1-(cyclopropanesulfonyl)piperidin-4-yl]-N-cyclopropylpyrimidin-4-amine is unique due to its specific combination of a piperidine ring, a pyrimidine ring, and cyclopropyl groups. This unique structure may confer specific biological activities and properties that are not present in similar compounds .
Properties
IUPAC Name |
N-cyclopropyl-N-(1-cyclopropylsulfonylpiperidin-4-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2S/c20-22(21,14-3-4-14)18-9-6-13(7-10-18)19(12-1-2-12)15-5-8-16-11-17-15/h5,8,11-14H,1-4,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGIPAIUEFCROZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCN(CC2)S(=O)(=O)C3CC3)C4=NC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.